molecular formula C9H11BrO B1280599 2-(4-Bromophenyl)propan-2-ol CAS No. 2077-19-2

2-(4-Bromophenyl)propan-2-ol

Cat. No.: B1280599
CAS No.: 2077-19-2
M. Wt: 215.09 g/mol
InChI Key: AOGYBHJTXLXRSM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H11BrO. It is a white solid that is slightly soluble in water. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Mechanism of Action

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound could have a wide distribution in the body and potentially affect the central nervous system.

Action Environment

The action, efficacy, and stability of 2-(4-Bromophenyl)propan-2-ol can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues. For example, the compound’s action may be affected by the presence of other substances that compete for the same targets, or by changes in the expression or conformation of its targets.

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the hydroxyl group of this compound forming hydrogen bonds with the active sites of these enzymes, thereby influencing their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction . These metabolic reactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromophenyl)propan-2-ol can be synthesized through several methods. One common method involves the reaction of 4-bromobenzaldehyde with acetone in the presence of a base, followed by reduction of the resulting intermediate . Another method involves the reaction of 4-bromophenylmagnesium bromide with acetone .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)propan-2-ol is unique due to its specific bromine substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(4-bromophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGYBHJTXLXRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506744
Record name 2-(4-Bromophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2077-19-2
Record name 2-(4-Bromophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)propan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyllithium (1.10 mol/l solution in diethyl ether, 502 mL, 0.552 mol) was added to a solution of 4-bromoacetophenone (100 g, 0.502 mol) in tetrahydrofuran (500 mL) in a nitrogen atmosphere at −78° C., and the mixture was stirred at the same temperature for one hour. The reaction mixture was poured into a saturated aqueous ammonium chloride solution, followed by extraction with ethyl acetate. The extract was washed with brine and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give crude 2-(4-bromo-phenyl)-propan-2-ol.
Quantity
502 mL
Type
reactant
Reaction Step One
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100 g
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500 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

1-(4-Bromophenyl)ethanone (9.25 g, 46.5 mmol) was dissolved in tetrahydrofuran (200 mL). The solution was cooled in a −50° C. bath. Methylmagnesium bromide (3M in ether, 46.5 mL, 139 mmol) was added over a 15 min period. The reaction was allowed to warm to room temperature and then stirred for 20 h. The reaction was quenched with saturated ammonium chloride and then extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered and concentrated to give an oil. The oil was purified on a silica gel column (0-20% ethyl acetate in hexanes) to give the product a colorless oil (9.1 g, 46.2 mmol, 91% yield). MS (ESI) m/z 197.1 [M]+, 199.1 [M+2]+.
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
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Quantity
46.5 mL
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Name
Yield
91%

Synthesis routes and methods III

Procedure details

A solution of methyl p-bromobenzoate (3 g, 13.2 mmol) in tetrahydrofuran (14 mL) cooled to −30° C. was treated dropwise with methyl magnesium bromide (1 M in diethyl ether, 105.5 mmol, 105.5 mL). Upon completion of addition, the resulting suspension was allowed to warm to room temperature and was stirred for 5 hours. Saturated aqueous ammonium chloride (100 mL) was added slowly and the mixture was diluted with ethyl acetate (100 mL). The organic and aqueous layers were separated and the aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over magnesium sulfate, were filtered, and the solvent was removed in vacuo. Purification by silica gel chromatography (10:1 hexanes—ethyl acetate) gave 2.2 g (79% yield) of 2-(4-bromo-phenyl)-propan-2-ol. 13C NMR (100 MHz, CDCl3) d 148.4, 131.4, 126.6, 120.8, 72.5, 31.9; MS (AP/Cl) 197.1, 199.1 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14 mL
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solvent
Reaction Step One
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105.5 mL
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reactant
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100 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research paper focuses on the palladium-catalyzed Negishi coupling reaction between various arylzinc chlorides and sterically hindered vinyl iodides []. While the study successfully employed several aryl bromides as precursors to the arylzinc chlorides, 2-(4-bromophenyl)propan-2-ol (along with 4-bromobenzoic acid methyl ester) did not yield the desired cross-coupling products [].

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